molecular formula C19H19BrN2O2 B2831070 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 688343-26-2

8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2831070
CAS No.: 688343-26-2
M. Wt: 387.277
InChI Key: ALLNYIOJYVHOJJ-UHFFFAOYSA-N
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Description

8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazocines, which are characterized by a fused ring system containing oxygen and nitrogen atoms. The presence of bromine and methyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of a suitable precursor containing the necessary functional groups to form the benzoxadiazocine ring system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl derivatives, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the benzoxadiazocine core can facilitate binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-thione: A sulfur analog with potentially different reactivity and biological activity.

    3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

    8-chloro-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one: A chlorine analog with different electronic properties.

Uniqueness

The presence of the bromine atom in 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

4-bromo-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-11-4-5-12(2)16(8-11)22-18(23)21-15-10-19(22,3)24-17-7-6-13(20)9-14(15)17/h4-9,15H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLNYIOJYVHOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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